molecular formula C13H15BrFNO B14227518 (5-Bromo-2-fluorophenyl)(1-methylpiperidin-4-yl)methanone CAS No. 823191-40-8

(5-Bromo-2-fluorophenyl)(1-methylpiperidin-4-yl)methanone

Katalognummer: B14227518
CAS-Nummer: 823191-40-8
Molekulargewicht: 300.17 g/mol
InChI-Schlüssel: NYPVWPLGYCZHBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Bromo-2-fluorophenyl)(1-methylpiperidin-4-yl)methanone is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a methanone group, which is further connected to a methylpiperidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluorophenyl)(1-methylpiperidin-4-yl)methanone typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylmethanone, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 5 and 2 positions, respectively.

    Piperidine Introduction: The brominated and fluorinated phenylmethanone is then reacted with 1-methylpiperidine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Bromo-2-fluorophenyl)(1-methylpiperidin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

(5-Bromo-2-fluorophenyl)(1-methylpiperidin-4-yl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (5-Bromo-2-fluorophenyl)(1-methylpiperidin-4-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-Bromo-2-chlorophenyl)(1-methylpiperidin-4-yl)methanone
  • (5-Bromo-2-methylphenyl)(1-methylpiperidin-4-yl)methanone
  • (5-Bromo-2-iodophenyl)(1-methylpiperidin-4-yl)methanone

Uniqueness

(5-Bromo-2-fluorophenyl)(1-methylpiperidin-4-yl)methanone is unique due to the specific combination of bromine and fluorine substitutions on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

CAS-Nummer

823191-40-8

Molekularformel

C13H15BrFNO

Molekulargewicht

300.17 g/mol

IUPAC-Name

(5-bromo-2-fluorophenyl)-(1-methylpiperidin-4-yl)methanone

InChI

InChI=1S/C13H15BrFNO/c1-16-6-4-9(5-7-16)13(17)11-8-10(14)2-3-12(11)15/h2-3,8-9H,4-7H2,1H3

InChI-Schlüssel

NYPVWPLGYCZHBZ-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(CC1)C(=O)C2=C(C=CC(=C2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.